MDMB-4en-PICA, also known as methyl 3,3-dimethyl-2-{[1-(pent-4-en-1-yl)-1H-indazole-3-carbonyl]amino}butanoate, is a synthetic cannabinoid receptor agonist. This compound is structurally related to other synthetic cannabinoids such as 5F-MDMB-PINACA and MDMB-PINACA. It is designed to mimic the psychoactive effects of Δ9-tetrahydrocannabinol, the primary psychoactive component of cannabis, by binding to cannabinoid receptors CB1 and CB2 in the endocannabinoid system .
MDMB-4en-PICA is classified as a new psychoactive substance (NPS) and falls under the category of synthetic cannabinoids. These substances are often synthesized in clandestine laboratories and have been identified in various forms such as powders, herbal mixtures, and e-liquids. The compound has been reported in drug markets primarily in Europe, with some sources suggesting that it may be supplied from regions like China .
The synthesis of MDMB-4en-PICA involves several steps typical of organic synthesis. While specific detailed protocols are not widely published, the general approach includes:
The molecular formula of MDMB-4en-PICA is with a molecular weight of approximately 357.45 g/mol. The compound features:
MDMB-4en-PICA primarily functions through its interaction with cannabinoid receptors. Upon administration, it undergoes metabolic transformations similar to those observed with other synthetic cannabinoids:
MDMB-4en-PICA acts by binding to cannabinoid receptors CB1 and CB2:
The activation of these receptors leads to various physiological effects, including altered mood, perception, and cognitive function .
MDMB-4en-PICA can exist as a solid or a colorless oil depending on its purity and formulation. It is soluble in organic solvents like chloroform but only partially soluble in water .
Key chemical properties include:
MDMB-4en-PICA serves primarily as a research chemical within pharmacological studies aimed at understanding synthetic cannabinoids' effects on the endocannabinoid system. Its relevance extends to forensic toxicology for detecting new psychoactive substances in biological samples . Additionally, ongoing research seeks to explore its potential therapeutic applications or implications regarding public health due to its psychoactive properties.
The structural architecture of Methyl 3,3-Dimethyl-2-(1-(pent-4-en-1-yl)-1H-indole-3-carboxamido)butanoate (MDMB-4en-PICA) exemplifies modern combinatorial chemistry approaches applied to synthetic cannabinoid receptor agonist (SCRA) development. Researchers systematically vary three core structural elements to optimize cannabinoid receptor binding:
This modular strategy enables rapid generation of analog libraries. For instance, replacing MDMB-4en-PICA’s indole core with indazole yields MDMB-4en-PINACA—a compound with 4.9-fold greater CB1 binding affinity (Ki = 0.17 nM vs. 0.83 nM) [6] [3]. Similarly, substituting its methyl tert-leucinate head group with a cumyl moiety reduces CB1 affinity by >100-fold [6]. Quantitative structure-activity relationship trends from systematic libraries reveal that tert-leucine-derived head groups confer higher receptor affinity than valine or phenylalanine analogs, irrespective of ester/amide linkage [2] [6].
Table 1: CB1 Receptor Binding Affinities (Ki) of SCRA Structural Variants
Core | Head Group | Tail Chain | Ki (nM) | Source |
---|---|---|---|---|
Indole (MDMB-4en-PICA) | Methyl tert-leucinate | Pent-4-enyl | 0.83 | [6] |
Indazole | Methyl tert-leucinate | Pent-4-enyl | 0.17 | [6] |
7-Azaindole | Methyl tert-leucinate | Pent-4-enyl | 5.4 | [6] |
Indole | Cumyl | Pent-4-enyl | 36.0 | [6] |
Indole | Adamantyl | Pent-4-enyl | 59.0 | [6] |
Tail chain engineering critically modulates SCRA pharmacology. The pent-4-enyl tail (e.g., in MDMB-4en-PICA) enhances CB1 affinity (Ki = 0.72–25 nM) compared to butyl (Ki = 3.1–163 nM) or 4-cyanobutyl tails (Ki = 5.5–44 nM) [6] [4]. Recent designer SCRA variants incorporate 4-cyanobutyl or 4-fluorobutyl tails to evade legal restrictions while attempting to preserve receptor activity:
Functional assays confirm that MDMB-4en-PICA’s pent-4-enyl tail optimizes CB1 efficacy (Emax = 302% vs. JWH-018 at 100%) and potency (EC50 = 11.5 nM) [7] [5]. Replacing this with 4-cyanobutyl lowers potency 10-fold due to disrupted van der Waals contacts in the receptor’s tail-binding subpocket [4] [6].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: